4-hydroxy-1-[(5-methyl-2-furyl)methyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone
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Description
“4-hydroxy-1-[(5-methyl-2-furyl)methyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone” is a chemical compound with the molecular formula C20H19NO3 . It has a molar mass of 321.37 and a predicted density of 1.248±0.06 g/cm3 .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 526.6±50.0 °C . Other physical and chemical properties such as solubility, stability, and reactivity would need to be determined experimentally.Scientific Research Applications
Environmental Science
The environmental fate and impact of this compound could be an area of research. Its breakdown products, reactivity under different environmental conditions, and potential bioaccumulation could be studied to assess its environmental safety profile.
Each of these applications leverages the unique chemical structure of the compound, which includes a dihydropyridinone core, a furan ring, and a phenyl group. These features provide a wide range of reactivity and interactions, making it a valuable compound in various fields of scientific research. While the search did not yield specific current applications, the potential uses outlined above are based on the compound’s structural characteristics and the typical roles of similar compounds in scientific research .
properties
IUPAC Name |
4-hydroxy-1-[(5-methylfuran-2-yl)methyl]-3-[(E)-3-phenylprop-2-enyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-15-10-11-17(24-15)14-21-13-12-19(22)18(20(21)23)9-5-8-16-6-3-2-4-7-16/h2-8,10-13,22H,9,14H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKVUWIIWTVCTA-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C=CC(=C(C2=O)CC=CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)CN2C=CC(=C(C2=O)C/C=C/C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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